molecular formula C10H8BrClN2O2 B8129090 Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8129090
M. Wt: 303.54 g/mol
InChI Key: NGMREXPQKZKTPJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and antibacterial research. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, which are recognized for their significant utility in medicinal chemistry and drug discovery programs . The strategic bromo- and chloro- substitutions on the fused aromatic system make this molecule a versatile building block for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the rapid exploration of structure-activity relationships (SAR) . This scaffold is of substantial research value in the development of novel therapeutic agents. Imidazo[1,2-a]pyridine derivatives have been identified as promising inhibitors of bacterial cell division, specifically targeting the essential filamentous temperature-sensitive mutant Z (FtsZ) protein . FtsZ is a highly conserved bacterial tubulin homolog that polymerizes to form the Z-ring, a crucial structure for cytokinesis, making it an attractive target for new antibiotics . Notably, closely related analogues, such as ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, have been reported as narrow-spectrum inhibitors of Streptococcus pneumoniae FtsZ, demonstrating the potential of this chemical series to combat antibiotic-resistant pathogens while preserving the host microbiome . Furthermore, the imidazo[1,2-a]pyridine core is a key pharmacophore in oncology research, with derivatives being investigated as potent inhibitors of phosphoinositide 3-kinase (PI3Kα), a critical signaling protein often mutated in cancers . These inhibitors can induce cell cycle arrest and apoptosis in tumor cell lines, highlighting the dual therapeutic potential of this chemical class . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-3-7(12)6(11)5-14(8)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMREXPQKZKTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step process. One common method is the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then reacted with ethyl bromoacetate and other electrophiles under mild conditions . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate. A notable case involves its identification as a narrow-spectrum inhibitor of Streptococcus pneumoniae, demonstrating effectiveness without affecting other bacterial strains. The compound operates by inhibiting the FtsZ protein involved in bacterial cell division, which is crucial for the proliferation of this pathogen . This specificity positions it as a promising candidate for developing targeted antibacterial therapies.

Anticancer Potential

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticancer properties. This compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Herbicidal Properties

Pyridine derivatives, including this compound, have been investigated for their herbicidal potential. Compounds in this class have shown effectiveness in controlling specific weed species while minimizing impact on crops. The mechanism typically involves interference with plant growth regulators or photosynthetic processes, making them valuable in agricultural formulations aimed at sustainable pest management .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes key synthesis parameters:

Parameter Details
Starting Materials 6-bromo-7-chloroimidazo[1,2-a]pyridine
Reagents Ethyl chloroformate, base (e.g., NaOH)
Solvent Acetone or ethanol
Temperature Reflux conditions
Yield Typically >70%

Study on Antibacterial Efficacy

A study published in PubMed detailed the efficacy of this compound against S. pneumoniae. The compound was tested alongside existing antibiotics to evaluate its performance as a novel treatment option. Results indicated that it significantly reduced bacterial load in vitro and in vivo models, suggesting its potential as a therapeutic agent against resistant strains .

Investigation of Anticancer Effects

In another research article, the anticancer properties of this compound were explored through various assays on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its biological effects .

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The reactivity and applications of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and type of substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Reactivity/Applications Reference
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br C₁₀H₉BrN₂O₂ Synthesized via reflux with amino pyridines; used as an intermediate for antimicrobial agents .
Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate 7-Cl C₁₀H₉ClN₂O₂ Chlorine at position 7 alters electronic properties; regioselective reactions with NCS yield dihydro derivatives in acetic acid .
Ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate 5-Me, 2-oxo C₁₁H₁₂N₂O₃ Formed via NCS in acetic acid; demonstrates solvent-dependent reactivity .
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo core, 3-Br,7-Cl C₉H₇BrClN₃O₂ Different heterocyclic core (pyrazolo vs. imidazo); used in downstream synthesis of pyrimidine derivatives .

Key Observations :

  • Solvent Effects : Analogous compounds like Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate exhibit solvent-dependent regioselectivity. For example, reactions with NCS in THF yield chloromethyl derivatives, while acetic acid promotes dihydroimidazopyridine formation . This suggests that the target compound’s reactivity could similarly be tuned by solvent choice.
  • Heterocyclic Core : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate) demonstrate divergent reactivity due to their distinct aromatic systems, highlighting the importance of core structure in applications .

Biological Activity

Ethyl 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C10H8BrClN2O2
  • CAS Number : 2409596-95-6

This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for its potential therapeutic applications due to its ability to interact with various biological targets.

Antimicrobial and Antiviral Properties

This compound has shown promising activity against a range of pathogens. In particular:

  • Antimicrobial Activity : Studies indicate that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances the compound's efficacy against bacteria and fungi .
  • Antiviral Activity : Research has demonstrated that this compound may inhibit viral replication through interactions with viral enzymes or host cell receptors. Its structural features contribute to its binding affinity to these biological targets .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Mechanisms include:

  • Inhibition of Kinases : this compound has been identified as a kinase inhibitor, which is crucial in cancer cell signaling pathways. By inhibiting specific kinases, it can disrupt cancer cell proliferation .
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence and position of halogen atoms significantly influence the compound's binding affinity and biological activity. For instance, bromine at the 6-position and chlorine at the 7-position contribute to enhanced potency against various biological targets .
  • Modification Potential : Researchers have explored various modifications to improve efficacy and reduce toxicity. For example, altering the ethyl ester group can yield derivatives with improved selectivity and reduced side effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Investigation of Anticancer Effects

In vitro studies assessed the anticancer activity of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM for breast cancer cells, indicating significant potential for further development as an anticancer drug .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

How can crystallographic data resolve structural ambiguities in halogenated imidazopyridines?

Advanced Research Focus
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving substituent positions and confirming regiochemistry. For example, in fused pyrimidine derivatives (), torsion angles and bond distances derived from SHELX-refined data validated the spatial arrangement of substituents. For Ethyl 6-bromo-7-chloro derivatives, high-resolution data (≤ 0.8 Å) and twinning correction may be necessary to address disorder in halogen atoms .

Q. Methodological Tips :

  • Use synchrotron radiation for small crystals (< 0.1 mm).
  • Validate hydrogen bonding networks via PLATON or OLEX2 software.

What in vitro assays are suitable for evaluating PI3K/Akt pathway inhibition by this compound?

Advanced Research Focus
Similar imidazopyridine derivatives (e.g., HS-173 in ) inhibit PI3Kα with IC₅₀ values determined via kinase activity assays. Recommended protocols:

  • PI3K Inhibition : Use lipid kinase ELISA kits with ATP concentrations adjusted to Km values.
  • Downstream Effects : Measure Akt/mTOR phosphorylation in Huh-7 cells via Western blot (10–50 µM compound, 24-hour incubation).
  • Apoptosis Assays : Annexin V/PI staining with flow cytometry to quantify cell death .

Q. Data Interpretation :

  • Normalize to DMSO controls and validate with positive controls (e.g., LY294002).
  • Address batch variability by replicating assays across multiple cell passages.

How do bromo and chloro substituents influence the compound’s pharmacokinetic properties?

Advanced Research Focus
Halogen atoms enhance metabolic stability but may reduce solubility. Comparative studies of analogs (e.g., HS-173 vs. IPD-196 in ) show that bromine at position 6 improves target binding affinity, while chlorine at position 7 reduces off-target interactions. Use the following approaches:

  • Solubility : Measure logP via shake-flask method (octanol/water).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track depletion via LC-MS .

Q. Contradiction Analysis :

  • Discrepancies in in vivo vs. in vitro efficacy may arise from poor oral bioavailability. Mitigate via nanoformulation or prodrug strategies.

How can structure-activity relationship (SAR) studies guide further optimization?

Advanced Research Focus
SAR studies should compare halogen positioning, ester group flexibility, and heterocyclic substitutions. For example:

  • Replace ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity ().
  • Introduce electron-withdrawing groups (e.g., -CN) at position 3 to enhance π-stacking with kinase domains ().

Q. Experimental Design :

  • Synthesize 10–15 analogs and screen against PI3K isoforms (α, β, γ, δ).
  • Use molecular docking (AutoDock Vina) to predict binding modes to PI3Kα (PDB: 4JPS) .

What analytical techniques are critical for purity assessment and structural validation?

Q. Basic Research Focus

  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm.
  • NMR : Assign peaks via 2D experiments (HSQC, HMBC); expect aromatic protons at δ 7.5–8.5 ppm ().
  • HRMS : Confirm molecular ion [M+H]⁺ with < 5 ppm error (e.g., ).

Q. Common Pitfalls :

  • Residual solvents (DMSO, ethyl acetate) may skew HRMS; lyophilize samples before analysis.

How can researchers address discrepancies in biological activity across studies?

Advanced Research Focus
Contradictory data (e.g., variable IC₅₀ values in Huh-7 vs. HepG2 cells) may stem from:

  • Cell line heterogeneity (genetic drift, passage number).
  • Assay conditions (serum concentration, incubation time).

Q. Resolution Strategies :

  • Standardize protocols using CLSI guidelines.
  • Validate findings in 3D spheroid models or patient-derived xenografts (PDX) .

What computational tools support mechanistic studies of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate PI3K-ligand interactions (GROMACS/AMBER) to assess binding stability.
  • QSAR : Develop models using Dragon descriptors to predict toxicity (e.g., hepatic clearance).
  • ADMET Prediction : Use SwissADME or pkCSM to optimize bioavailability .

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